molecular formula C12H8BrNO3S B4179980 3-{[(5-bromo-2-thienyl)carbonyl]amino}benzoic acid

3-{[(5-bromo-2-thienyl)carbonyl]amino}benzoic acid

Cat. No.: B4179980
M. Wt: 326.17 g/mol
InChI Key: HBYQQKKVJBFTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(5-Bromo-2-thienyl)carbonyl]amino}benzoic acid is an organic compound with the molecular formula C12H8BrNO3S It is a derivative of benzoic acid, featuring a brominated thiophene ring and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-bromo-2-thienyl)carbonyl]amino}benzoic acid typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-2-thiophenecarboxylic acid.

    Formation of the Amide Bond: The 5-bromo-2-thiophenecarboxylic acid is then reacted with 3-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-Bromo-2-thienyl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups via nucleophilic substitution.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Various substituted thiophene derivatives.

    Coupling: Biaryl compounds.

    Reduction: Corresponding alcohol derivatives.

Scientific Research Applications

3-{[(5-Bromo-2-thienyl)carbonyl]amino}benzoic acid has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the synthesis of polymers and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-{[(5-bromo-2-thienyl)carbonyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(5-Chloro-2-thienyl)carbonyl]amino}benzoic acid
  • 3-{[(5-Methyl-2-thienyl)carbonyl]amino}benzoic acid
  • 3-{[(5-Fluoro-2-thienyl)carbonyl]amino}benzoic acid

Uniqueness

3-{[(5-Bromo-2-thienyl)carbonyl]amino}benzoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger halogen compared to chlorine or fluorine, which can affect the compound’s steric and electronic properties, making it suitable for specific applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

3-[(5-bromothiophene-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3S/c13-10-5-4-9(18-10)11(15)14-8-3-1-2-7(6-8)12(16)17/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYQQKKVJBFTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(S2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(5-bromo-2-thienyl)carbonyl]amino}benzoic acid

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